molecular formula C14H9FO3 B2380116 (3-Formylphenyl) 4-fluorobenzoate CAS No. 444076-31-7

(3-Formylphenyl) 4-fluorobenzoate

Cat. No. B2380116
CAS RN: 444076-31-7
M. Wt: 244.221
InChI Key: SHNKMRDAANVRCF-UHFFFAOYSA-N
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Description

“(3-Formylphenyl) 4-fluorobenzoate” is a chemical compound with the molecular formula C14H9FO3 . It has a molecular weight of 244.221.


Synthesis Analysis

The synthesis of “(3-Formylphenyl) 4-fluorobenzoate” has been described in a study . The compound was obtained as a white solid with an 85% yield .

Scientific Research Applications

Anaerobic Transformation in Environmental Systems

Research has demonstrated the transformation of phenol to benzoate by anaerobic, phenol-degrading consortiums derived from freshwater sediment. The study used fluorophenols, including 3-fluorophenol, to investigate this process. The transformation of these compounds resulted in the accumulation of fluorobenzoic acids, including 3-fluorobenzoate, indicating a carboxylation process occurring para to the phenolic hydroxyl group (Genthner, Townsend, & Chapman, 1989).

Synthesis of Biologically Active Molecules

A study highlighted the synthesis of new molecules using fluorophenyl groups, including 4-fluoro-3-(Phenoxy)phenyl, as pharmacophores. These molecules were synthesized using 3-phenoxy-4-fluoro-benzoic acid and other components, resulting in compounds that showed promising antibacterial activities (Holla, Bhat, & Shetty, 2003).

Fluorophenols in Methanogenic Cultures

Another study used 3-fluorobenzoate and fluorophenol isomers as analogues to investigate phenol degradation in methanogenic cultures. This study found that 3-fluorobenzoate did not transform but facilitated the detection of the formation of other compounds from phenol, supporting a proposed pathway for phenol degradation involving para-carboxylation (Londry & Fedorak, 1993).

Antimycobacterial Properties

A series of 4-fluorophenylhydrazide derivatives were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. One compound, in particular, showed high inhibitory activity, indicating the potential of fluorobenzoic acid derivatives in treating tuberculosis (Koçyiğit-Kaymakçıoğlu et al., 2009).

Structural and Vibrational Properties

Research into 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas explored their structural and conformational properties using X-ray diffraction and vibrational spectra. The study provided insights into the molecular structure of these compounds, which could have implications for their use in various scientific applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Future Directions

The future directions for “(3-Formylphenyl) 4-fluorobenzoate” are not specified in the search results. This could be due to the compound’s potential use in various fields, each with different future directions .

properties

IUPAC Name

(3-formylphenyl) 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO3/c15-12-6-4-11(5-7-12)14(17)18-13-3-1-2-10(8-13)9-16/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNKMRDAANVRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formylphenyl) 4-fluorobenzoate

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